2,3-Dimethylbutane-2,3-diamine
Overview
Description
2,3-Dimethylbutane-2,3-diamine is an organic compound with the molecular formula C6H16N2 It is a derivative of butane, where two methyl groups and two amine groups are attached to the second and third carbon atoms of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbutane-2,3-diamine typically involves the reaction of 2,3-dimethylbutane with ammonia or amine derivatives under controlled conditions. One common method includes the use of tetramethylethylenediamine in a solvent such as tetrahydrofuran, followed by the addition of n-butyllithium at low temperatures . The reaction is then quenched with an appropriate reagent to yield the desired diamine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the diamine into simpler amine compounds or hydrocarbons.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mechanism of Action
The mechanism by which 2,3-Dimethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and metabolic processes .
Comparison with Similar Compounds
2,2-Dimethylbutane: Another isomer of dimethylbutane with different structural properties.
2,3-Dimethylbutane: A hydrocarbon with similar carbon skeleton but lacking amine groups.
Tetramethylethylenediamine: A related diamine with a different carbon backbone.
Properties
IUPAC Name |
2,3-dimethylbutane-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCVLTOGUMLHNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902523 | |
Record name | NoName_3034 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-44-3 | |
Record name | 2,3-Butanediamione, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the steric bulk of 2,3-Dimethylbutane-2,3-diamine (tmen) influence the structure and properties of its metal complexes compared to less bulky ligands like ethylenediamine (en)?
A1: The presence of twelve peripheral methyl groups in tmen leads to significant steric crowding around the metal center in its complexes. [] This steric effect has several consequences:
- Distorted Geometry: In the case of [Co(tmen)3]3+, the octahedral geometry around the cobalt ion is distorted, with a larger twist angle compared to [Co(en)3]3+. []
- Weaker Ligand Field: The bulky tmen ligand causes a weaker ligand field compared to en, resulting in a shift of ligand-field bands to lower energies by approximately 1700 cm-1 in [Co(tmen)3]3+ compared to [Co(en)3]3+. []
- Modified Redox Potential: The steric bulk also influences the reduction potential. The reduction potential for [Co(tmen)3]3+ is +0.28 V (vs. NHE), significantly higher than the -0.18 V observed for [Co(en)3]3+. []
- Slower Electron Transfer: The self-exchange rate constant (k) for the [Co(tmen)3]3+/2+ couple is significantly lower (8.5 × 10−8 M−1·S−1) compared to its en analog, indicating slower electron transfer kinetics due to steric hindrance. []
Q2: What is the preferred coordination geometry of this compound (tmen) when complexed with nickel(II) ions?
A2: In the crystal structure of bis(this compound)nickel(II) dinitrate monohydrate, tmen coordinates to the nickel(II) ion in a square planar geometry. [] The nickel(II) ion lies on an inversion center and is coordinated by four nitrogen atoms from two symmetry-related tmen ligands. [] This preference for square planar geometry over tetrahedral coordination might be influenced by the steric bulk of the tmen ligand.
Q3: Can you describe an efficient synthetic route for preparing this compound (tmen)?
A3: Yes, tmen can be synthesized in a single step using a modified Mercat reaction. [] This involves the dehydrodimerization of 2-methylpropan-2-amine (tert-butylamine) in the presence of a suitable catalyst. This method offers a direct and efficient route compared to multi-step syntheses.
Q4: What are the potential research applications of studying the electron transfer kinetics of complexes like [Co(tmen)3]3+/2+?
A4: Investigating the electron transfer kinetics of these complexes provides insights into the factors affecting electron transfer processes in coordination compounds. [] This knowledge is crucial for various applications, including:
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